molecular formula C12H14N6O2 B287739 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile

カタログ番号 B287739
分子量: 274.28 g/mol
InChIキー: BXZMKTWHJBRKRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is often dysregulated in cancer. PD0325901 has been shown to inhibit the activity of the MAPK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.

作用機序

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile inhibits the activity of the MAPK pathway by specifically targeting and binding to the mitogen-activated protein kinase kinase (MEK) enzyme. MEK is a key component of the MAPK pathway, and its activation leads to the activation of downstream signaling molecules that promote cell growth and survival. By inhibiting MEK activity, 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile prevents the activation of downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the MAPK pathway, 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to induce cell cycle arrest in cancer cells, increase the expression of pro-apoptotic proteins, and decrease the expression of anti-apoptotic proteins. 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

実験室実験の利点と制限

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has also been extensively studied in preclinical and clinical settings, making it a well-characterized compound. However, there are also limitations to using 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile in lab experiments. 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has limited efficacy in some cancer types, which may limit its usefulness in certain experiments.

将来の方向性

There are several future directions for the study of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile. One direction is to explore the potential of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile in combination with other anti-cancer agents, such as immunotherapy. Another direction is to investigate the use of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile in cancer prevention, as it has been shown to inhibit the growth of pre-cancerous cells. Additionally, further research is needed to understand the mechanisms of resistance to 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile and to develop strategies to overcome resistance. Finally, the potential of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile in other diseases, such as neurodegenerative diseases, should be explored.

合成法

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile can be synthesized using a multi-step process. The first step involves the reaction of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with ethyl 2-bromoacetate to form 4,6-dimethoxy-2-(2-ethoxy-2-oxoethyl)pyrimidine. The second step involves the reaction of 4,6-dimethoxy-2-(2-ethoxy-2-oxoethyl)pyrimidine with hydrazine hydrate to form 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)pyrazole-4-carbonitrile. The final step involves the reaction of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)pyrazole-4-carbonitrile with ethyl iodide to form 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile.

科学的研究の応用

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. Studies have shown that 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile inhibits the growth of a wide range of cancer cell lines, including melanoma, colorectal, pancreatic, and breast cancer cells. 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.

特性

製品名

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile

分子式

C12H14N6O2

分子量

274.28 g/mol

IUPAC名

5-amino-1-(4,6-dimethoxypyrimidin-2-yl)-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H14N6O2/c1-4-8-7(6-13)11(14)18(17-8)12-15-9(19-2)5-10(16-12)20-3/h5H,4,14H2,1-3H3

InChIキー

BXZMKTWHJBRKRH-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=NC(=CC(=N2)OC)OC

正規SMILES

CCC1=NN(C(=C1C#N)N)C2=NC(=CC(=N2)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。